molecular formula C18H24FN3O2 B2448232 1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea CAS No. 894022-35-6

1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

Cat. No.: B2448232
CAS No.: 894022-35-6
M. Wt: 333.407
InChI Key: VEMAOLXFBCBWOT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and a pyrrolidinyl group, all connected through a urea linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea has diverse applications in scientific research:

Safety and Hazards

The safety and hazards associated with “1-Cyclohexyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea” are not well-documented. Sigma-Aldrich, a supplier of the compound, does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone intermediate through a cyclization reaction of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with cyclohexyl isocyanate under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow chemistry techniques for efficient and scalable synthesis .

Chemical Reactions Analysis

1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea can be compared with other similar compounds, such as:

  • 1-Cyclohexyl-3-(3-fluorophenyl)-1-isopropylurea
  • 1-Cyclohexyl-3-(2-morpholinoethyl)-2-thiourea
  • 1-Cyclohexyl-3-(3-fluorophenyl)propan-1-one

These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and reactivity.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-21(15-7-3-2-4-8-15)18(24)20-14-11-17(23)22(12-14)16-9-5-6-13(19)10-16/h5-6,9-10,14-15H,2-4,7-8,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMAOLXFBCBWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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